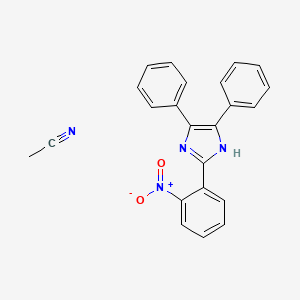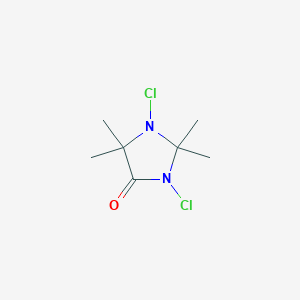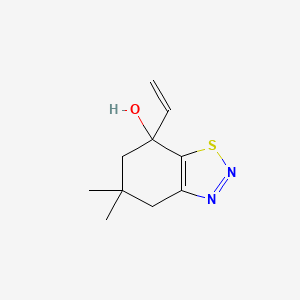![molecular formula C9H18N2O2 B14286813 N-Acetyl-N-[3-(dimethylamino)propyl]acetamide CAS No. 138848-20-1](/img/structure/B14286813.png)
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a type of amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between 3-(dimethylamino)-1-propylamine and acetic anhydride. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield. The reaction is carried out under solvent-free conditions to minimize environmental impact .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reaction. Esters are less toxic and cheaper, making them a preferred choice for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Hydroxyl derivatives
Substitution: Substituted amides
Aplicaciones Científicas De Investigación
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Functions as a sodium channel blocker, making it useful in neurobiological studies.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate ion channels.
Industry: Utilized in the production of polyurethane foams with improved physical properties.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-[3-(dimethylamino)propyl]acetamide involves its interaction with sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, affecting cellular excitability and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(dimethylamino)propyl]acrylamide
Uniqueness
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its dual acetyl groups, which enhance its stability and reactivity compared to similar compounds. This structural feature also contributes to its effectiveness as a sodium channel blocker .
Propiedades
Número CAS |
138848-20-1 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-acetyl-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11(9(2)13)7-5-6-10(3)4/h5-7H2,1-4H3 |
Clave InChI |
SPTKDZHOOMJGAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCN(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



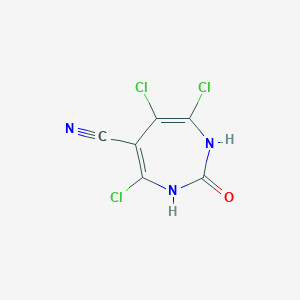

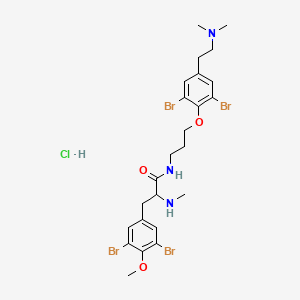


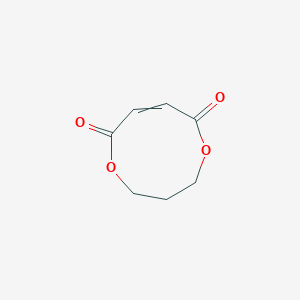

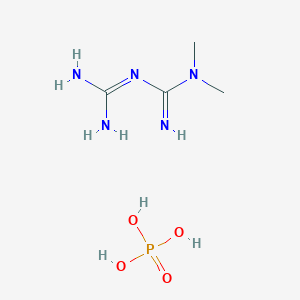
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
